Travoprost

FP prostaglandin receptor Receptor binding affinity Selectivity

Travoprost (CAS 157283-68-6) is a prostaglandin F2α (PGF2α) analog and an isopropyl ester prodrug of the active free acid, (+)-fluprostenol, which functions as a selective FP prostaglandin receptor agonist to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. The compound is characterized by a unique trifluoromethylphenoxy moiety that contributes to its high receptor affinity and potency.

Molecular Formula C26H35F3O6
Molecular Weight 500.5 g/mol
CAS No. 157283-68-6
Cat. No. B1681362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTravoprost
CAS157283-68-6
Synonyms(((1R)-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-5-heptenoic acid, 1-methylethyl ester
AL 6221
AL-6221
AL6221
Travatan
Travatan Z
travoprost
Z, Travatan
Molecular FormulaC26H35F3O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
InChIKeyMKPLKVHSHYCHOC-AHTXBMBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility16 mg/ml at 25.0°C
7.59e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Travoprost CAS 157283-68-6 Procurement Overview: A High-Affinity FP Receptor Agonist for Glaucoma Therapy


Travoprost (CAS 157283-68-6) is a prostaglandin F2α (PGF2α) analog and an isopropyl ester prodrug of the active free acid, (+)-fluprostenol, which functions as a selective FP prostaglandin receptor agonist to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [1]. The compound is characterized by a unique trifluoromethylphenoxy moiety that contributes to its high receptor affinity and potency [2]. Travoprost is typically formulated as a 0.004% ophthalmic solution for once-daily topical administration, with commercial formulations differing primarily in their preservative systems [3].

Travoprost Differentiation: Why In-Class Prostaglandin Analogs Are Not Interchangeable


Although travoprost belongs to the prostaglandin analog class alongside latanoprost, bimatoprost, and tafluprost, therapeutic equivalence cannot be assumed due to documented differences in receptor binding affinity, functional potency, 24-hour IOP control, and ocular surface tolerability that are directly influenced by preservative systems [1]. These pharmacologic and formulation distinctions translate into quantifiable differences in clinical outcomes, including IOP reduction magnitude at specific circadian timepoints and corneal epithelial integrity [2]. For procurement decisions in research, clinical trial supply, or formulary management, selecting travoprost over a generic prostaglandin analog may be warranted when specific differentiation parameters—such as FP receptor selectivity, preservative-free formulation availability, or sustained IOP control—are critical to the intended application [3].

Travoprost Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Latanoprost, Bimatoprost, Tafluprost, and Unoprostone


FP Receptor Binding Affinity and Selectivity: Travoprost Acid vs. Latanoprost Acid, Bimatoprost Acid, and Unoprostone

Travoprost acid exhibits the highest binding affinity (Ki = 35 ± 5 nM) and the greatest FP-receptor selectivity among clinically used ocular hypotensive prostaglandin analogs, including the free acids of latanoprost, bimatoprost, and unoprostone isopropyl ester [1]. In direct comparison, travoprost acid demonstrates approximately 2.8-fold higher affinity than latanoprost acid (Ki = 98 nM), 2.4-fold higher than bimatoprost acid (Ki = 83 nM), and over 168-fold higher than unoprostone (Ki ≈ 5.9 μM) [1]. Functional potency assessed via phosphoinositide turnover in human ciliary muscle cells yields EC50 values of 1.4 nM for travoprost acid compared to 32–124 nM for latanoprost acid and 2.8–3.8 nM for bimatoprost acid [1].

FP prostaglandin receptor Receptor binding affinity Selectivity Prostaglandin analog In vitro pharmacology

24-Hour Intraocular Pressure Control: Travoprost 0.004% vs. Latanoprost 0.005%

In a double-masked, randomized clinical trial (n=62) comparing once-daily evening dosing, patients receiving travoprost 0.004% demonstrated statistically significantly lower mean IOP levels than those receiving latanoprost 0.005% at the majority of supine timepoints over a 48-hour period [1]. The difference was statistically significant (p < 0.05) at 12, 16, 20, 24, 36, 40, and 48 hours after the last dose for supine position measurements, with mean IOP values for the travoprost group remaining consistently lower throughout both the first and second 24-hour periods [1]. A separate study in exfoliation syndrome patients found the mean 24-hour IOP range was lowest with travoprost compared to latanoprost (p = 0.007) and bimatoprost (p = 0.001) at month 3 [2].

Circadian IOP 24-hour efficacy Supine IOP Primary open-angle glaucoma Ocular hypertension

Corneal Epithelial Integrity: Travoprost Z (SofZia-Preserved) vs. Latanoprost with 0.02% BAK

In a rabbit cornea model (n=12), travoprost Z formulated with the SofZia preservative system (zinc ions, borate, sorbitol, propylene glycol) demonstrated significantly lower corneal epithelial permeability compared to latanoprost preserved with 0.02% benzalkonium chloride (BAK) [1]. Epithelial permeability, assessed by carboxyfluorescein uptake, was significantly elevated in corneas exposed to latanoprost with BAK (2.16 ± 1.094 nm/sec for 3-min drop test; 16.69 ± 3.15 nm/sec for 3-min exposure) compared to travoprost Z, which showed no significant difference from untreated controls (p = 0.224) [1]. Transmission electron microscopy confirmed detectable loss of epithelial tight junctions in the latanoprost group but none in the travoprost Z or control groups [1].

Corneal epithelial permeability Ocular surface toxicity Benzalkonium chloride Preservative-free Ocular drug delivery

BAK-Free Formulation Equivalence: Travoprost 0.004% with Polyquaternium-1 vs. BAK-Preserved Travoprost

A randomized controlled trial (n=371) established that travoprost 0.004% preserved with polyquaternium-1 (travoprost BAK-free) is non-inferior to travoprost preserved with benzalkonium chloride (BAK) in IOP-lowering efficacy [1]. At month 3, the 95% upper confidence limits for the difference in mean IOP between the two formulations were 0.5 mmHg (9 AM), 0.6 mmHg (11 AM), and 0.5 mmHg (4 PM), all within the pre-specified non-inferiority margin [1]. Mean IOP reductions from baseline ranged from 7.6 to 8.7 mmHg in the BAK-free group and 7.7 to 9.2 mmHg in the BAK-preserved group, confirming comparable efficacy while avoiding BAK exposure [1].

Preservative-free Polyquaternium-1 Benzalkonium chloride IOP-lowering efficacy Ocular surface disease

Comparative Efficacy in Normal-Tension Glaucoma: Travoprost 0.004% vs. Tafluprost 0.005%

A randomized crossover study comparing travoprost 0.004% and tafluprost 0.005% in patients with normal-tension glaucoma found that both medications effectively lowered IOP, but travoprost demonstrated greater efficacy during the daytime period from 10 AM to 8 PM [1]. The investigators noted that this difference may be attributable to the three fluorine atoms in the travoprost molecule, which could influence pharmacokinetic properties or receptor interactions compared to tafluprost's difluorinated structure [1].

Normal-tension glaucoma Crossover study Diurnal IOP Tafluprost Prostaglandin analog comparison

Formulation Patent Differentiation: Travatan Z® Non-Conventional Preservative System

Travatan Z® is distinguished from generic travoprost formulations by a non-conventional preservative system based on zinc ions (SofZia®), which was developed to avoid the corneal toxicity associated with benzalkonium chloride (BAK) while maintaining antimicrobial efficacy for multi-dose use [1]. This formulation is protected by patent (e.g., Canadian Patent 2,606,370) and represents a deliberate product differentiation strategy that combines equivalent IOP-lowering efficacy with improved ocular surface tolerability [1]. The zinc-based system includes zinc ions, borate, sorbitol, and propylene glycol as preservative components rather than conventional BAK [2].

Ophthalmic formulation Zinc ion preservative SofZia BAK-free Patent differentiation

Travoprost High-Value Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


Preclinical Pharmacology Studies Requiring High FP Receptor Selectivity

Researchers investigating FP receptor-mediated signaling pathways or screening for off-target effects should select travoprost based on its highest documented FP receptor affinity (Ki = 35 nM) and selectivity profile relative to latanoprost acid and bimatoprost acid [1]. The ~2.8-fold higher affinity and 23–89× greater functional potency compared to latanoprost acid enable studies with reduced compound concentration and minimized confounding receptor interactions [1].

24-Hour IOP Monitoring Studies and Circadian Pharmacology Research

For research protocols requiring sustained IOP reduction across the full circadian cycle, travoprost provides superior 24-hour control compared to latanoprost, with statistically significantly lower IOP at 7 of 12 timepoints over 48 hours in supine position measurements [2]. This differentiation is particularly relevant for studies of nocturnal IOP patterns or for clinical trials where 24-hour IOP is a primary endpoint [2].

Ocular Surface Toxicity and Preservative Comparative Research

Investigators studying preservative-induced corneal toxicity should utilize travoprost formulations (Travatan Z® with SofZia or BAK-free polyquaternium-1 formulations) as a low-toxicity comparator to BAK-containing latanoprost or generic travoprost [3]. The documented lack of corneal epithelial permeability increase and preserved tight junction integrity with travoprost Z make it an appropriate reference compound for preservative toxicity assays [3].

Normal-Tension Glaucoma Clinical Trial Supply

For clinical trials enrolling patients with normal-tension glaucoma, travoprost offers greater daytime IOP-lowering efficacy compared to tafluprost, as demonstrated in a randomized crossover study where travoprost showed superior efficacy between 10 AM and 8 PM [4]. This differential efficacy supports selection of travoprost as the prostaglandin analog of choice in study protocols where modest IOP reductions are clinically meaningful [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Travoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.